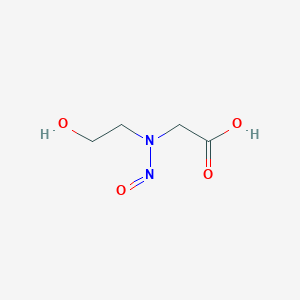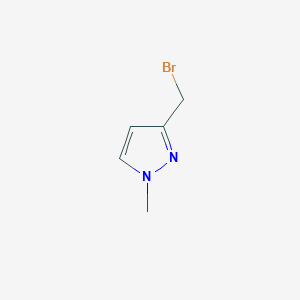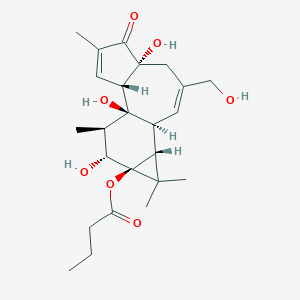
5-Acetyl-2-hydroxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-2-hydroxybenzoyl chloride is a chemical compound that is widely used in scientific research. It is also known as AHBC and is used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
5-Acetyl-2-hydroxybenzoyl chloride has a wide range of scientific research applications. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and analytical reagents. It is also used in the development of new materials, such as polymers and coatings. Furthermore, 5-Acetyl-2-hydroxybenzoyl chloride is used in the study of enzyme kinetics and protein structure.
Mécanisme D'action
The mechanism of action of 5-Acetyl-2-hydroxybenzoyl chloride is not well understood. However, it is believed to act as an acylating agent, reacting with nucleophiles such as amines and alcohols. This reaction results in the formation of an amide or ester linkage, depending on the nature of the nucleophile. This mechanism of action is important in the synthesis of various organic compounds and is widely used in scientific research.
Effets Biochimiques Et Physiologiques
5-Acetyl-2-hydroxybenzoyl chloride does not have any known biochemical or physiological effects. However, it is important to note that this compound should only be used in a laboratory setting and should not be ingested or applied to the skin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Acetyl-2-hydroxybenzoyl chloride in lab experiments is its versatility. It can be used in the synthesis of a wide range of organic compounds, making it a valuable tool for scientific research. Additionally, the synthesis method for 5-Acetyl-2-hydroxybenzoyl chloride is relatively straightforward and can be performed in most laboratory settings.
However, there are also some limitations to using 5-Acetyl-2-hydroxybenzoyl chloride in lab experiments. One of the main limitations is its potential for toxicity. This compound should be handled with care and should only be used in a well-ventilated laboratory setting. Additionally, the synthesis of 5-Acetyl-2-hydroxybenzoyl chloride can be time-consuming, and the resulting product may require further purification before use in experiments.
Orientations Futures
There are many potential future directions for the use of 5-Acetyl-2-hydroxybenzoyl chloride in scientific research. One area of interest is the development of new materials, such as polymers and coatings, using this compound. Additionally, there is potential for the use of 5-Acetyl-2-hydroxybenzoyl chloride in the study of enzyme kinetics and protein structure. Furthermore, future research may focus on the synthesis of new organic compounds using 5-Acetyl-2-hydroxybenzoyl chloride as a starting material.
Conclusion:
In conclusion, 5-Acetyl-2-hydroxybenzoyl chloride is a valuable tool in scientific research. It is commonly used in the synthesis of various organic compounds and has a wide range of potential applications. While there are some limitations to using this compound in lab experiments, its versatility and ease of synthesis make it a valuable tool for researchers.
Méthodes De Synthèse
The synthesis of 5-Acetyl-2-hydroxybenzoyl chloride is typically achieved by reacting 5-acetyl-2-hydroxybenzoic acid with thionyl chloride. The reaction takes place under reflux conditions, and the resulting product is purified using a column chromatography technique. This method is widely used in scientific research laboratories and has been shown to be effective in synthesizing high-quality 5-Acetyl-2-hydroxybenzoyl chloride.
Propriétés
Numéro CAS |
108295-15-4 |
|---|---|
Nom du produit |
5-Acetyl-2-hydroxybenzoyl chloride |
Formule moléculaire |
C9H7ClO3 |
Poids moléculaire |
198.6 g/mol |
Nom IUPAC |
5-acetyl-2-hydroxybenzoyl chloride |
InChI |
InChI=1S/C9H7ClO3/c1-5(11)6-2-3-8(12)7(4-6)9(10)13/h2-4,12H,1H3 |
Clé InChI |
XMCSBBWXRTYXBA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)O)C(=O)Cl |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)O)C(=O)Cl |
Synonymes |
Benzoyl chloride, 5-acetyl-2-hydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)







![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)

![methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B27361.png)

